molecular formula C18H22N2O B7533718 N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide

N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide

Cat. No. B7533718
M. Wt: 282.4 g/mol
InChI Key: KTMHWIFTYWVCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide, also known as MPPEB, is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. MPPEB is a selective ligand for the sigma-1 receptor, which is a protein found in the endoplasmic reticulum of cells. This receptor is involved in various physiological processes, including neuronal signaling, cell survival, and ion channel regulation. In

Mechanism of Action

The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein folding. N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide selectively binds to the sigma-1 receptor, leading to the modulation of these processes. The exact mechanism of action of N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide is still under investigation, but it is thought to involve the regulation of intracellular calcium levels and the modulation of protein-protein interactions.
Biochemical and Physiological Effects:
N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the regulation of intracellular calcium levels, and the induction of apoptosis in cancer cells. N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide in lab experiments is its selective binding to the sigma-1 receptor, which allows for the specific modulation of cellular processes. However, one of the limitations of using N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for the research on N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide. One area of research is in the development of more potent analogs of N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide, which may have improved efficacy in lab experiments. Another area of research is in the investigation of the role of the sigma-1 receptor in various diseases, including neurodegenerative diseases and cancer. Finally, the potential therapeutic applications of N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide in the treatment of these diseases should be explored further.
In conclusion, N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide selectively binds to the sigma-1 receptor, leading to the modulation of various cellular processes. N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has been studied in the context of neuroscience and cancer research, and has been shown to have various biochemical and physiological effects. While there are limitations to using N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide in lab experiments, there are several future directions for research on this compound, including the development of more potent analogs and the investigation of its therapeutic potential.

Synthesis Methods

The synthesis of N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide involves several steps. The first step involves the reaction of 1-bromo-4-(phenylethynyl)benzene with 4-pyridylmagnesium bromide to form 1-(4-pyridyl)-4-phenylethynylbenzene. The second step involves the reaction of this compound with N-methyl-3-bromobutanamide to form N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide. The final step involves the purification of the compound using chromatography techniques.

Scientific Research Applications

N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has been used in various scientific research applications due to its selective binding to the sigma-1 receptor. One of the main areas of research has been in the field of neuroscience, where N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has been used to study the role of the sigma-1 receptor in neuronal signaling and neurodegenerative diseases. N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has also been studied in the context of cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis.

properties

IUPAC Name

N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-14(16-7-5-4-6-8-16)13-18(21)20(3)15(2)17-9-11-19-12-10-17/h4-12,14-15H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMHWIFTYWVCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N(C)C(C)C1=CC=NC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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